Elevated Molecular Weight Differentiates from Non-Fluorinated Diiodo Analogs
4-Bromo-3-fluoro-5-iodobenzotrifluoride (MW = 368.89 g/mol) is 18.0 g/mol heavier than the non-fluorinated dihalo comparator 4-bromo-3-iodobenzotrifluoride (MW = 350.90 g/mol) and 18.0 g/mol heavier than 5-bromo-2-iodobenzotrifluoride (MW = 350.90 g/mol) . This mass increment arises from the replacement of a hydrogen atom with fluorine (Δ 18.0 Da). In fragment-based drug discovery and lead optimization, even a 10–20 Da increase can alter ligand efficiency metrics and logP values [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 368.89 |
| Comparator Or Baseline | 4-Bromo-3-iodobenzotrifluoride: 350.90; 5-Bromo-2-iodobenzotrifluoride: 350.90 |
| Quantified Difference | +18.0 g/mol (5.1% increase) |
| Conditions | Calculated from molecular formula; confirmed across multiple vendor certificates of analysis |
Why This Matters
The higher molecular weight provides measurable differentiation in chromatographic retention time, mass spectrometric detection, and physicochemical property space—relevant when a project requires precise molecular property tuning.
- [1] Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018, 61, 5822–5880. View Source
